molecular formula C13H17ClFN3 B12237454 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12237454
M. Wt: 269.74 g/mol
InChI Key: FZOOUXQBRMCLTP-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated pyrazole ring, a phenylmethanamine moiety, and a hydrochloride salt form, which enhances its solubility and stability.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10-12(13(14)17(2)16-10)9-15-8-11-6-4-3-5-7-11;/h3-7,15H,8-9H2,1-2H3;1H

InChI Key

FZOOUXQBRMCLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=CC=C2)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . This intermediate is then further reacted with phenylmethanamine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The fluorinated pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research fields.

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine hydrochloride is a compound of interest due to its potential biological activity, particularly in the field of pharmacology. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Chemical Formula : C12H15ClFN3
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 494793-67-8

The presence of the pyrazole ring and the phenylmethanamine moiety suggests potential interactions with various biological targets.

Research indicates that N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine hydrochloride may act as an inhibitor of factor Xa, a crucial enzyme in the coagulation cascade. Factor Xa is pivotal for thrombin generation, which facilitates fibrin formation and clotting. Inhibition of this enzyme can lead to antithrombotic effects, making it a candidate for treating thromboembolic disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound has shown promising results in terms of oral bioavailability and plasma free fraction. Studies have demonstrated that modifications to the pyrazole structure can enhance permeability and reduce protein binding, which are critical factors for effective therapeutic use .

Efficacy in Preclinical Models

In vivo studies have illustrated the efficacy of this compound in various animal models. For instance, it has been evaluated for its antithrombotic properties in models of thrombosis, demonstrating significant reductions in clot formation compared to controls .

Table 1: In Vitro Potency Against Factor Xa

Compound NameIC50 (nM)Selectivity Ratio (Factor Xa/Other Proteins)
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine HCl13High
DPC42310Moderate

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability75%
Plasma Half-Life4 hours
Volume of Distribution1.5 L/kg

Case Study 1: Antithrombotic Efficacy

In a study involving rats subjected to induced thrombosis, administration of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine hydrochloride resulted in a statistically significant decrease in thrombus weight compared to untreated controls. This suggests its potential utility in clinical settings for managing thromboembolic conditions.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on mice revealed that doses up to 50 mg/kg did not result in significant adverse effects, indicating a favorable safety profile for further clinical development. The study monitored various parameters including behavior, weight change, and biochemical markers.

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